[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a benzamidopurinyl group, a fluoro-substituted oxolane ring, and a hydroxy-oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamidopurinyl Group: This step involves the reaction of a purine derivative with benzoyl chloride under basic conditions to form the benzamidopurinyl group.
Introduction of the Fluoro-Substituted Oxolane Ring: This is achieved through a nucleophilic substitution reaction where a hydroxyl group on the oxolane ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Hydroxy-Oxophosphanium Moiety: This step involves the reaction of the fluoro-substituted oxolane intermediate with a phosphorus oxychloride derivative under controlled conditions to introduce the hydroxy-oxophosphanium group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nucleic acids, proteins, and enzymes, affecting their structure and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol], [(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-amino-2-[(1S)-3-amino-1-[(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-hydroxy-oxophosphanium]}]}]}]}].
Properties
Molecular Formula |
C17H16FN5O6P+ |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H15FN5O6P/c18-11-13(29-30(26)27)10(6-24)28-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(25)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24H,6H2,(H-,19,20,22,25,26,27)/p+1/t10-,11-,13-,17-/m1/s1 |
InChI Key |
MHWGSBFOILVWHG-YAMOITTJSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O[P+](=O)O)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O[P+](=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.